(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-Iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-Iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Brand Name:
Vulcanchem
CAS No.:
130504-77-7
VCID:
VC0136845
InChI:
InChI=1S/C45H73IO/c1-34(2)18-16-19-35(3)41-25-26-42-40-24-23-37-33-39(27-29-44(37,4)43(40)28-30-45(41,42)5)47-31-15-13-11-9-7-6-8-10-12-14-20-36-21-17-22-38(46)32-36/h17,21-23,32,34-35,39-43H,6-16,18-20,24-31,33H2,1-5H3/t35-,39+,40+,41-,42+,43+,44+,45-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCCCCCCCC5=CC(=CC=C5)I)C)C
Molecular Formula:
C45H73IO
Molecular Weight:
757 g/mol
(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-Iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
CAS No.: 130504-77-7
Main Products
VCID: VC0136845
Molecular Formula: C45H73IO
Molecular Weight: 757 g/mol
CAS No. | 130504-77-7 |
---|---|
Product Name | (3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-Iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
Molecular Formula | C45H73IO |
Molecular Weight | 757 g/mol |
IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
Standard InChI | InChI=1S/C45H73IO/c1-34(2)18-16-19-35(3)41-25-26-42-40-24-23-37-33-39(27-29-44(37,4)43(40)28-30-45(41,42)5)47-31-15-13-11-9-7-6-8-10-12-14-20-36-21-17-22-38(46)32-36/h17,21-23,32,34-35,39-43H,6-16,18-20,24-31,33H2,1-5H3/t35-,39+,40+,41-,42+,43+,44+,45-/m1/s1 |
Standard InChIKey | UXBCHMIKTYBYTN-LQPTXBPRSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCCCCCCCC5=CC(=CC=C5)I)C)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCCCCCCCC5=CC(=CC=C5)I)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCCCCCCCC5=CC(=CC=C5)I)C)C |
Synonyms | 3-CIDE cholesteryl-12-(3-iodophenyl)dodecyl ethe |
PubChem Compound | 131226 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume